molecular formula C13H18INO2 B8775586 tert-Butyl 3-(iodomethyl)benzylcarbamate

tert-Butyl 3-(iodomethyl)benzylcarbamate

Cat. No.: B8775586
M. Wt: 347.19 g/mol
InChI Key: JFXAHPWMRAOYGV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(iodomethyl)benzylcarbamate is a carbamate-protected benzylamine derivative featuring an iodomethyl (-CH₂I) substituent at the 3-position of the benzyl ring. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The iodomethyl group confers unique reactivity, making it valuable in nucleophilic substitution reactions, radiopharmaceutical synthesis, and as a precursor in cross-coupling chemistry.

Properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl N-[[3-(iodomethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

JFXAHPWMRAOYGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl 3-(iodomethyl)benzylcarbamate with key analogs differing in substituents at the 3-position:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Applications/Significance References
This compound Iodomethyl (CH₂I) C₁₃H₁₈INO₂ ~347.18 (estimated) High reactivity in SN2 reactions; light-sensitive Radiopharmaceuticals, cross-coupling -
tert-Butyl 3-(bromomethyl)benzylcarbamate Bromomethyl C₁₃H₁₈BrNO₂ ~296.20 Moderate reactivity; stable under standard conditions Suzuki-Miyaura couplings
tert-Butyl 3-(hydroxymethyl)benzylcarbamate Hydroxymethyl C₁₃H₁₉NO₃ 237.3 Polar, hydrogen-bonding capability Peptide synthesis, hydrophilic scaffolds
tert-Butyl 3-(aminomethyl)benzylcarbamate Aminomethyl C₁₃H₂₀N₂O₂ 236.31 Nucleophilic; forms amides/imines Pharmaceutical intermediates

Stability and Handling

  • Iodinated Compound : The C-I bond’s susceptibility to photodegradation necessitates storage in dark, inert conditions. By contrast, bromomethyl and hydroxymethyl derivatives are more stable under ambient conditions .
  • Aminomethyl Derivative: Requires protection from moisture and acids to prevent Boc-group deprotection .

Research Findings and Data

Comparative Reactivity in Cross-Coupling

Reaction Type Iodomethyl Derivative Bromomethyl Derivative
Suzuki-Miyaura Coupling Low efficiency High efficiency
Ullmann Coupling High efficiency Moderate efficiency

The iodomethyl compound’s superior performance in Ullmann couplings stems from iodine’s ability to undergo oxidative addition with copper catalysts more readily than bromine .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(iodomethyl)benzylcarbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves two steps: (1) preparation of the benzylamine intermediate and (2) carbamate formation. For example, tert-butyl chloroformate reacts with 3-(iodomethyl)benzylamine in the presence of a base like triethylamine to form the carbamate. Solvents such as dichloromethane or THF are used at room temperature to optimize yield (70–85%) . Halogen exchange (e.g., bromo to iodo) may require Finkelstein conditions (NaI in acetone), but iodine’s lower nucleophilicity compared to bromine necessitates careful stoichiometric control to avoid side reactions .

Q. How does the iodomethyl group influence the compound’s stability under storage and experimental conditions?

The C–I bond’s lability makes the compound sensitive to light and moisture. Storage should be in sealed, amber vials at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Degradation products, such as tert-butyl alcohol or iodomethane, can form via hydrolysis or elimination, necessitating regular purity checks via HPLC or TLC .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H NMR (δ 1.4 ppm for tert-butyl, δ 4.3–4.5 ppm for CH2I) and 13C NMR confirm structural integrity.
  • Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion ([M+H]+) and fragments (e.g., loss of CO2 from the carbamate group).
  • Elemental Analysis : Quantifies iodine content (theoretical ~28.5%) to validate purity .

Advanced Research Questions

Q. How does the iodomethyl group’s reactivity compare to bromo/chloro analogs in nucleophilic substitution reactions?

The iodomethyl group exhibits faster SN2 reactivity due to iodine’s larger atomic radius and weaker C–I bond. For example, in Suzuki-Miyaura couplings, Pd-catalyzed cross-coupling with arylboronic acids proceeds at lower temperatures (40–60°C) compared to bromo analogs (80–100°C). However, competing elimination reactions (e.g., forming styrene derivatives) require optimized base selection (e.g., K2CO3 instead of NaOH) .

Q. What strategies mitigate competing side reactions during functionalization of the iodomethyl group?

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions.
  • Catalyst Design : Palladium catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination.
  • Temperature Control : Lower reaction temperatures (0–25°C) reduce radical pathways in photochemical reactions .

Q. How can this compound serve as an intermediate in bioactive molecule synthesis?

The iodomethyl group acts as a versatile handle for:

  • Bioconjugation : Reaction with thiols (e.g., cysteine residues) to form stable thioether linkages.
  • Radioisotope Labeling : Exchange with 125I for tracer studies in pharmacokinetics.
  • Peptide Modifications : Incorporation into peptide backbones via alkylation of amine nucleophiles .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for halogen-exchange reactions: How can researchers reconcile these?

Conflicting yields (e.g., 45% vs. 70% iodination) often stem from solvent purity or trace moisture. Anhydrous acetone and rigorously dried NaI improve consistency. Kinetic studies using in situ IR monitoring reveal that reaction completion requires ≥24 hours, contrary to earlier reports of 12-hour durations .

Methodological Best Practices

Parameter Recommendation Evidence
Synthesis Use Schlenk techniques for moisture-sensitive steps
Purification Column chromatography (hexane:EtOAc 4:1)
Stability Monitoring Weekly HPLC checks (C18 column, MeCN:H2O 70:30)
Reactivity Screening Test iodine’s leaving-group ability in SNAr vs. SN2 mechanisms

Key Research Gaps

  • Mechanistic Studies : Detailed kinetic profiling of iodomethyl vs. bromomethyl reactivity in cross-couplings.
  • Biological Screening : Evaluation of neuroprotective or anticancer activity via in vitro assays (e.g., SH-SY5Y cells).

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